2-(4-Phenylphenyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKCRFWOKREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Phenylphenyl Naphthalene
Direct Synthesis Strategies for the 2-(4-Phenylphenyl)naphthalene Core
The direct formation of the this compound skeleton can be achieved through several powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions, benzannulation approaches, and syntheses mediated by ionic liquids.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Kumada)
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds, making them ideal for the synthesis of biaryl and aryl-naphthalene systems.
The Suzuki–Miyaura coupling is a widely employed method for synthesizing arylnaphthalenes. researchgate.netsemanticscholar.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main retrosynthetic disconnections are viable:
Coupling of 2-bromonaphthalene (B93597) with 4-phenylphenylboronic acid.
Coupling of 4-bromo-1,1'-biphenyl with naphthalene-2-boronic acid.
The choice of reactants can be influenced by the commercial availability and stability of the starting materials. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The selectivity of these reactions can be influenced by factors such as the choice of catalyst, base, and reaction conditions. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref |
| 2-Bromonaphthalene | 4-Phenylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound | mdpi.com |
| 4-Bromo-1,1'-biphenyl | Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | This compound | researchgate.net |
The Kumada coupling , one of the earliest catalytic cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgjk-sci.com This reaction is particularly effective for creating C-C bonds between sp²-hybridized carbon atoms. nrochemistry.com The synthesis of this compound via Kumada coupling can be envisioned by reacting 2-naphthylmagnesium bromide with 4-bromo-1,1'-biphenyl, or 4-biphenylmagnesium bromide with 2-bromonaphthalene, in the presence of a suitable catalyst like PdCl₂(dppf). jk-sci.comnrochemistry.com A key advantage is the direct use of Grignard reagents, though a limitation is the intolerance of base-sensitive functional groups. jk-sci.comnrochemistry.com
| Reactant 1 (Grignard) | Reactant 2 (Halide) | Catalyst | Solvent | Product | Ref |
| 2-Naphthylmagnesium bromide | 4-Bromo-1,1'-biphenyl | NiCl₂(dppp) | THF | This compound | organic-chemistry.org |
| 4-Biphenylmagnesium bromide | 2-Bromonaphthalene | PdCl₂(dppf) | Diethyl ether | This compound | nrochemistry.com |
Benzannulation Approaches to Naphthalene (B1677914) Derivatives
Benzannulation reactions are powerful strategies for constructing the naphthalene ring system from acyclic or simpler cyclic precursors. nih.gov These methods involve the formation of a new benzene (B151609) ring fused to an existing ring, often through a [4+2] cycloaddition or an electrophilic cyclization cascade. nih.govnih.gov
One such approach involves the acid-catalyzed benzannulation of arylacetaldehydes with alkynes. researchgate.netnih.gov For instance, the reaction of an appropriately substituted phenylacetaldehyde (B1677652) with a phenyl-containing alkyne can lead to the formation of a polysubstituted naphthalene core. researchgate.net While not a direct route to the unsubstituted this compound, this methodology is highly valuable for accessing substituted analogues. The regioselectivity of the annulation is a critical aspect of this strategy. nih.govrsc.org Another method involves the dehydrocyclization of linear styrene (B11656) dimers over a dehydrogenation catalyst at high temperatures. google.com
Ionic Liquid-Mediated Syntheses of Phenylnaphthalenes
Ionic liquids (ILs) have emerged as green and recyclable alternatives to traditional organic solvents and catalysts in organic synthesis. rsc.org Certain acidic ionic liquids can effectively catalyze the synthesis of 2-phenylnaphthalenes from styrene oxides, acting as both the solvent and the catalyst. rsc.org This method is noted for its high atom efficiency and operational simplicity. For example, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻) has been shown to efficiently construct the 2-phenylnaphthalene (B165426) skeleton. rsc.org The extension of this methodology to appropriately substituted styrene oxide precursors could provide a route to this compound. Furthermore, ionic liquids like Me₃NHCl–AlCl₃ can catalyze the Friedel–Crafts alkylation of naphthalene with olefins, which, while not a direct route to the target compound, highlights the utility of ILs in naphthalene chemistry. rsc.org
Derivatization and Functionalization Approaches for this compound Analogues
Once the core this compound structure is obtained, it can be further modified to produce a wide range of analogues with tailored properties. Functionalization can be directed towards either the naphthalene or the phenylphenyl moiety.
Regioselective Functionalization of the Naphthalene Moiety
The regioselective introduction of functional groups onto the naphthalene core is crucial for tuning the electronic and steric properties of the molecule. researchgate.netnih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control. researchgate.net However, modern C-H activation strategies, often employing directing groups, have enabled the functionalization of specific positions on the naphthalene ring system. researchgate.netnih.gov
For a 2-substituted naphthalene like this compound, electrophilic attack generally favors the C1 and C8 positions. However, directed C-H functionalization can provide access to other positions. For example, a directing group temporarily installed at the C1 or C3 position could facilitate functionalization at adjacent sites. Ruthenium-catalyzed remote C-H functionalization offers another powerful tool for introducing alkyl or aryl groups at positions that are typically difficult to access. rsc.org
| Reaction Type | Reagent | Position(s) Functionalized | Potential Product | Ref |
| Bromination | N-Bromosuccinimide (NBS) | C1, C3, C6, C8 (positions vary with conditions) | Bromo-2-(4-phenylphenyl)naphthalene | researchgate.net |
| Nitration | HNO₃/H₂SO₄ | C1, C8 | 1-Nitro-2-(4-phenylphenyl)naphthalene | google.com |
| Sulfonation | H₂SO₄ | Kinetically controlled (C1) or thermodynamically controlled (C6) | This compound-sulfonic acid | researchgate.net |
Structural Modifications on the Phenylphenyl Moiety
The terminal phenyl ring of the biphenyl (B1667301) moiety is also amenable to functionalization, typically through electrophilic aromatic substitution. The directing effect of the naphthalene-substituted phenyl group (an ortho-, para-director) will influence the position of substitution on the terminal ring. For example, nitration or halogenation would be expected to occur primarily at the 4'-position.
Alternatively, the synthesis can be designed to incorporate functional groups from the start. Using a substituted 4-bromobiphenyl (B57062) or a substituted phenylboronic acid in the initial cross-coupling reaction allows for the direct installation of functional groups on the phenylphenyl moiety. researchgate.net For instance, using 4-bromo-4'-methoxybiphenyl (B1277834) in a Suzuki-Miyaura coupling with naphthalene-2-boronic acid would yield 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)naphthalene directly. This approach avoids potential issues with selectivity in post-synthesis functionalization.
Stereoselective Synthesis and Chiral Ligand Applications
The stereoselective synthesis of this compound and related axially chiral biaryls represents a significant area of research, focusing on the control of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and in the case of 2-arylnaphthalenes, the axis of chirality is the C-C bond connecting the naphthalene and phenyl rings. The development of enantiomerically pure atropisomers is crucial as they are valuable chiral ligands and catalysts in asymmetric synthesis.
A prominent strategy for achieving this is through organocatalytic atroposelective arylation. Research has demonstrated the efficacy of chiral phosphoric acid catalysts in the asymmetric direct arylation of 2-naphthols with quinone derivatives. nih.govacs.org This methodology provides a direct and efficient route to axially chiral biaryldiols, which are structurally related to derivatives of this compound. The reaction proceeds under mild conditions and exhibits high functional group tolerance, yielding products with excellent enantioselectivities. nih.govresearchgate.net The stereochemical outcome is dictated by the chiral phosphoric acid, which effectively transfers its chiral information to the biaryl axis. nih.govresearchgate.net
Similarly, the phosphoric acid-catalyzed direct arylation has been extended to 2-naphthylamines with iminoquinones, successfully synthesizing axially chiral biaryl amino alcohols. nih.gov This highlights the versatility of the approach for creating C-N and C-C axial chirality.
The following table summarizes representative results from the organocatalytic atroposelective arylation of naphthol derivatives, showcasing the high levels of stereocontrol achievable with this method.
| Naphthol Substrate | Quinone Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 7-Methoxy-2-naphthol | 2-Methoxycarbonyl-1,4-benzoquinone | (S)-TRIP (5) | DCM | 24 | 92 | 95 |
| 2-Naphthol (B1666908) | 2-Methyl-1,4-benzoquinone | (S)-TRIP (5) | Toluene | 48 | 85 | 91 |
| 6-Bromo-2-naphthol | 1,4-Benzoquinone | (R)-STRIP (5) | DCM | 36 | 90 | 93 |
| 7-Phenyl-2-naphthol | 2-Chloro-1,4-benzoquinone | (S)-TRIP (5) | CHCl₃ | 24 | 88 | 96 |
The resulting axially chiral biaryls are not only synthetic targets but also serve as powerful chiral ligands in various asymmetric transformations. nih.govresearchgate.net For instance, chiral dinitrogen ligands have been successfully employed in asymmetric palladium/norbornene cooperative catalysis to construct C-N axially chiral scaffolds with high enantioselectivity. nih.gov While not directly employing this compound, these studies establish a proof of principle for the application of naphthalene-based biaryl atropisomers as directing ligands in complex catalytic systems. The rigid backbone and well-defined chiral environment provided by these ligands are key to their effectiveness in controlling the stereochemistry of catalytic reactions. nih.gov
Mechanistic Insights into Synthetic Pathways
The synthesis of this compound, a biaryl system, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the construction of C-C bonds between aryl groups. researchgate.netrsc.org The synthesis would typically involve the reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with 4-phenylphenylboronic acid (or its boronate ester equivalent) in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). This step is often rate-determining, and its efficiency can be influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov
Transmetalation : The Pd(II) intermediate then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid (Ar'-B(OH)₂) with the base. researchgate.net The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from boron to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar'). The choice and stoichiometry of the base can significantly affect the reaction's selectivity and rate. researchgate.net
Reductive Elimination : The final step is the reductive elimination of the di-aryl palladium complex (Ar-Pd-Ar'), which yields the final biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Studies on the synthesis of arylnaphthalenes via Suzuki-Miyaura coupling have shown that the nucleophilicity of the boronate complex is crucial for the efficiency of the transmetalation step. researchgate.net The reaction selectivity can be tuned by altering the base, solvent, and catalyst system. For instance, using less base can favor the reactivity of boronic acids with lower pKa values. researchgate.net
An alternative synthetic route to 2-phenylnaphthalene derivatives involves the reaction of styrene oxides with a recyclable Brønsted acidic ionic liquid, [HNMP]⁺HSO₄⁻. rsc.org This protocol functions under different mechanistic principles. The ionic liquid acts as both a catalyst and a solvent. The proposed mechanism involves the acid-catalyzed opening of the epoxide ring of the styrene oxide to form a carbocation intermediate. This is followed by dimerization and a subsequent intramolecular cyclization and dehydration/aromatization cascade to construct the 2-phenylnaphthalene core. This method offers high atom efficiency and avoids the use of transition metals. rsc.org
Advanced Spectroscopic Characterization of 2 4 Phenylphenyl Naphthalene and Its Derivatives
Electronic Spectroscopy for Photophysical Property Elucidation
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon interaction with electromagnetic radiation. For 2-(4-Phenylphenyl)naphthalene, these techniques are instrumental in characterizing its behavior as a chromophore and luminophore.
The electronic absorption spectrum of this compound and its derivatives is characterized by strong absorptions in the ultraviolet region, a consequence of the extended π-conjugated system formed by the interconnected phenyl and naphthalene (B1677914) rings. The chromophore, the part of the molecule responsible for its color, is the entire π-electron system.
The absorption spectra of aromatic compounds like benzene (B151609), naphthalene, and anthracene (B1667546) show that as the conjugated system becomes larger, the absorption peaks tend to shift to longer wavelengths (a bathochromic shift). shimadzu.com For instance, benzene has an absorption peak at 255 nm, naphthalene at 286 nm, and anthracene at 375 nm. shimadzu.com In this compound, the conjugation of the biphenyl (B1667301) moiety with the naphthalene ring leads to characteristic absorption bands. The UV-Vis spectra for naphthalene derivatives typically show a characteristic core band in the range of 300-350 nm. researchgate.net Silyl-substituted naphthalene derivatives exhibit absorption maxima shifted by 8–9 nm to longer wavelengths compared to unsubstituted naphthalene. mdpi.com
The specific absorption maxima and molar extinction coefficients are sensitive to the substitution pattern on both the phenyl and naphthalene rings. The introduction of functional groups can influence the conjugated system, causing shifts in the absorption peaks. shimadzu.com
Table 1: UV-Visible Absorption Data for Related Aromatic Compounds
| Compound | Absorption Peak (λmax) | Molar Absorption Coefficient (ε) |
| Benzene | 255 nm | 180 |
| Naphthalene | 286 nm | 360 |
| Anthracene | 375 nm | 7100 |
| Biphenyl | ~250 nm | ~19000 |
Data compiled from various sources. shimadzu.com
Fluorescence spectroscopy provides insights into the emissive properties of this compound, which are crucial for applications in optoelectronics and sensing. Naphthalene and its derivatives are known for their strong fluorescence and high quantum yields. nih.gov
Emission and Excitation: Upon excitation at a wavelength corresponding to an absorption band, this compound emits fluorescence at a longer wavelength. The emission spectrum is often a mirror image of the lowest energy absorption band. For example, naphthalene dissolved in cyclohexane, when excited at 270 nm, shows a fluorescence emission spectrum with a quantum yield of 0.23. Silyl substitution on naphthalene can cause the emission maxima to shift to longer wavelengths by 4–5 nm and increase fluorescence intensities. mdpi.com
Quantum Yields: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Naphthalene has a fluorescence quantum yield of 0.19 in solution. nih.gov Phenyl substitution can influence the quantum yield. For instance, 2-naphthol (B1666908) has a quantum yield of 0.32 in cyclohexane. aatbio.com The quantum yield can be calculated using a comparative method with a standard like anthracene. researchgate.net
Solvatochromism: Solvatochromism is the change in the position of absorption or emission bands with a change in the polarity of the solvent. Naphthalene-based compounds can exhibit solvatochromism, indicating a change in the dipole moment upon electronic excitation. researchgate.netresearchgate.net Compounds with intramolecular charge transfer (ICT) character often show a significant red shift in their emission spectra with increasing solvent polarity. mdpi.comrsc.orgsemanticscholar.orgnih.gov
Aggregation-Induced Emission (AIE): While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, some exhibit an opposite phenomenon called aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). mdpi.comnih.govrsc.org In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. nih.govrsc.org Some 1,8-diarylnaphthalenes have been shown to exhibit AIEE. iaea.org The formation of exciplexes between naphthalene derivatives and other aromatic molecules like biphenyl can also lead to aggregation-induced emission. westmont.edu Naphthalene diimide amphiphiles have also been shown to exhibit AIE properties due to excimer formation in aggregates. rsc.org
Photoelectron spectroscopy (PES) is a powerful technique for determining the electronic energy levels of molecules. Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electron energy levels, while X-ray Photoelectron Spectroscopy (XPS) probes the core electron energy levels.
For naphthalene and its derivatives, PES can provide valuable information about their ionization potentials and electron affinities, which are crucial for understanding their charge transport properties in electronic devices. The vertical detachment energy of naphthalene cluster anions has been studied, and by extrapolation, the vertical electron affinity of the isolated naphthalene molecule was determined to be -0.18 eV, which is in agreement with literature values. jh.edu The energy of the highest occupied molecular orbital (HOMO) for naphthalene derivatives has been calculated to be in the range of -5.430 eV to -5.906 eV. tandfonline.comresearchgate.net
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. These techniques are highly sensitive to the molecular structure, bonding, and conformation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would show a complex pattern of absorption bands corresponding to the various stretching and bending vibrations of the C-H and C-C bonds within the phenyl and naphthalene rings.
The IR spectrum of 2-phenylnaphthalene (B165426) is available in the NIST WebBook. nist.gov The vibrational modes of naphthalene and biphenyl have been studied, providing a basis for interpreting the spectrum of this compound. researchgate.netresearchgate.netsmu.edu Studies on naphthalene aggregation in argon matrices show that C-H vibrational modes are moderately affected by clustering, while C-C and C-C-C vibrational modes show smaller or no shifts. nasa.gov The IR absorption spectrum of naphthalene has been extensively studied in various media, including the gas phase and in matrices. astrochemistry.org
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecules. Raman spectroscopy can provide detailed information about the low-frequency vibrational modes of this compound, which are related to the torsional motions between the phenyl and naphthalene rings. These modes are important for understanding the conformational flexibility of the molecule. The low-frequency vibrations of biphenyl have been analyzed, and it is noted that biphenyl has a larger number of low-frequency vibrational modes compared to naphthalene. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
High-Resolution NMR for Structural Elucidation
Following a comprehensive search of available spectroscopic data, specific high-resolution ¹H and ¹³C NMR data for the compound this compound could not be located in the publicly accessible scientific literature. While NMR data for the related compound 2-phenylnaphthalene and other derivatives are available, the explicit spectral details for this compound are not presently documented in the searched resources.
NMR Studies of Molecular Order and Anisotropy in Anisotropic Media
An extensive review of scientific databases and literature archives did not yield any studies focused on the nuclear magnetic resonance analysis of this compound in anisotropic media, such as liquid crystals. Research in this specific area, which would provide insights into the molecular order and anisotropic properties of this particular compound, does not appear to have been published.
Advanced Spectroscopic Probes for Charge Carrier Dynamics
Transient Microwave Spectroscopy for Charge-Carrier Lifetimes
No published research or experimental data could be found regarding the investigation of charge-carrier lifetimes in this compound using transient microwave spectroscopy. Consequently, information on the charge carrier dynamics for this specific molecule is not available in the current body of scientific literature accessed.
Theoretical and Computational Investigations of 2 4 Phenylphenyl Naphthalene
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of aromatic compounds. vulcanchem.comacs.orgrsc.org DFT methods balance computational cost and accuracy, making them suitable for studying relatively large molecules like 2-(4-Phenylphenyl)naphthalene. nih.gov Time-Dependent DFT (TD-DFT) is a widely used extension for investigating excited-state properties and electronic spectra. acs.orgresearchgate.net
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Band Gaps)
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. epstem.net For 2-phenylnaphthalene (B165426), a closely related compound, geometry optimization and vibrational frequency calculations have been performed using DFT at the B3LYP/6-31+G(d,p) and B3LYP/cc-pVTZ levels of theory. nist.gov Such calculations for this compound would reveal key structural parameters like bond lengths, bond angles, and the dihedral angle between the naphthalene (B1677914) and the biphenyl (B1667301) moieties. This dihedral angle is particularly important as it influences the degree of π-conjugation between the aromatic systems, which in turn affects the electronic properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. muni.cz The HOMO energy is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. muni.cz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. muni.czresearchgate.net A large HOMO-LUMO gap generally implies high stability. muni.cz
For a similar biphenyl derivative, 3-methyl-4-nitro-1,1-biphenyl, DFT calculations yielded a HOMO-LUMO energy gap of 4.06 eV, suggesting good stability. researchgate.net For naphthalene itself, the HOMO-LUMO gap has been calculated to be around 4.75 eV. rsc.org The introduction of the phenylphenyl substituent is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene due to the extended π-conjugation, which typically raises the HOMO level and lowers the LUMO level. This reduction in the energy gap influences the optical and electronic properties of the material.
Table 1: Representative Calculated HOMO-LUMO Gap for Related Aromatic Compounds
| Compound | Computational Method | HOMO-LUMO Gap (eV) |
|---|---|---|
| 3-methyl-4-nitro-1,1-biphenyl | DFT/B3LYP/6-311++G(d,p) | 4.06 |
Note: Data for closely related compounds is presented due to the absence of specific published values for this compound.
Prediction and Interpretation of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting and interpreting UV-visible absorption and emission spectra. acs.orgconicet.gov.ar By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum. researchgate.netmdpi.com For aromatic molecules, these transitions are typically of a π → π* character. ijfmr.com
For derivatives of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, which also contain linked naphthalene and phenyl rings, TD-DFT calculations have been successfully used to interpret the experimental UV-Vis spectra. conicet.gov.ar Similarly, TD-DFT studies on core-substituted naphthalene diimides have evaluated the performance of various functionals in predicting absorption maxima (λmax). researchgate.net These studies show that the choice of the functional, such as PBE0, CAM-B3LYP, or other long-range corrected hybrids, is critical for obtaining results that agree well with experimental data, especially for molecules with potential charge-transfer character. acs.orgresearchgate.net
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. It is expected that the extended conjugation in this compound would result in a bathochromic (red) shift of the main absorption bands compared to unsubstituted naphthalene. beilstein-journals.org
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP is plotted onto the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. epstem.netresearchgate.net Red areas typically represent negative potential (electron-rich regions), often associated with lone pairs on heteroatoms, and are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. epstem.net For polycyclic aromatic hydrocarbons, the MEP minima are often located above the centers of the aromatic rings, indicating their nucleophilic character. mdpi.com An MEP analysis of this compound would highlight the electron-rich π-systems of the naphthalene and phenyl rings, predicting the most likely sites for interactions with electrophiles. acs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). acs.orgresearchgate.net NBO analysis can quantify delocalization effects through second-order perturbation theory, which examines the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For aromatic systems, a key aspect of NBO analysis is the examination of π → π* interactions, which are indicative of electron delocalization across the conjugated system. This analysis can provide quantitative insights into the conjugation between the naphthalene and biphenyl units in this compound.
Calculation of Electron-Transfer Rates and Charge Mobilities
The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs), depends heavily on the charge carrier mobility of the material. rsc.org Theoretical calculations can estimate electron-transfer rates and charge mobilities, providing a molecular-level understanding of charge transport.
The hole mobility in a smectic liquid crystalline phase of a 2-phenylnaphthalene derivative has been experimentally investigated, showing the relevance of this class of materials for charge transport applications. aip.org Computational studies on naphthalene diimide derivatives have correlated molecular structure and packing with electron mobility. rsc.orgresearchgate.net These studies often use DFT to calculate the reorganization energy (the energy required for geometric relaxation upon charge transfer) and the electronic coupling between adjacent molecules. Lower reorganization energy and strong electronic coupling are desirable for high charge mobility.
For this compound, theoretical calculations would involve computing these parameters for a pair of molecules in a configuration representative of the solid state. The Marcus theory of electron transfer can then be used to estimate the charge transfer rate. The extended π-system of this compound suggests it could have favorable charge transport properties, but this would be highly dependent on its solid-state packing. acs.org
Table 2: Experimentally Measured and Calculated Charge Carrier Mobilities for Related Naphthalene Derivatives
| Compound Family | Phase | Measured Mobility (cm²/Vs) | Key Finding |
|---|---|---|---|
| NDI Ester Derivatives | Thin Film | 8.5 × 10⁻³ to 2 × 10⁻² | 3D crystalline organization allows for efficient charge transport pathways. researchgate.net |
| 2-Phenylnaphthalene Derivative | Smectic Liquid Crystal | High hole mobility reported | Suitable for photoconductor applications. aip.org |
Note: Data for related compound families is presented to illustrate the potential performance of materials based on phenylnaphthalene scaffolds.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, providing insights into bulk properties and intermolecular interactions. nih.govresearchgate.net
Investigation of Intermolecular Interactions (e.g., π-π Stacking)
In the solid state, the performance of organic materials is governed by intermolecular interactions. stanford.edu For aromatic molecules like this compound, π-π stacking is a dominant non-covalent interaction that dictates the molecular packing and, consequently, the electronic properties of the bulk material. wpmucdn.comrsc.org
MD simulations can be used to study the dynamics of molecular self-assembly and to characterize the geometry of π-π stacked arrangements (e.g., face-to-face, parallel-displaced). nih.govresearchgate.net By analyzing the trajectories from an MD simulation, one can calculate parameters such as the distance between the centroids of the aromatic rings and the angle between the ring planes to quantify the nature of the stacking. rsc.org In a study on naphthalene dicarboxamides, weak π-π interactions with inter-centroid distances of approximately 3.8 Å were observed. researchgate.net For 1-(1-naphthoyl)-3-(halo-phenyl)-thiourea, π-stacking between adjacent naphthalene and phenyl rings was found to contribute to the crystal packing. conicet.gov.ar MD simulations of this compound would provide a dynamic picture of these interactions and help to understand how the bulky phenylphenyl substituent influences the packing arrangement compared to simpler naphthalene derivatives.
Theoretical Modeling of Electronic and Optoelectronic Phenomena
Theoretical modeling is crucial for understanding how the electronic properties of organic semiconductors can be tuned through doping. When a dopant (an electron acceptor or donor) is introduced into a semiconductor matrix, it can induce charge transfer, generating additional mobile charge carriers. d-nb.info This process fundamentally alters the material's conductivity and shifts the position of its Fermi level. jkps.or.kr The Fermi level, which in an intrinsic semiconductor lies near the middle of the bandgap, shifts toward the conduction band upon n-type doping (addition of electron donors) or toward the valence band upon p-type doping (addition of electron acceptors). scribd.com This shift is an electric potential change that can be attributed to the collective screened Coulomb field of the ionized impurity atoms distributed throughout the semiconductor. jkps.or.kr
While direct studies on doped this compound are not prevalent, extensive research on naphthalene-based polymers, such as those incorporating naphthalene diimide (NDI), provides a strong model for these phenomena. For instance, doping the n-type copolymer PNDI-TVT with 1H-benzimidazole derivatives leads to a significant increase in electrical conductivity. uni-freiburg.de Electron paramagnetic resonance (EPR) spectroscopy and variable temperature conductivity measurements confirm that this enhancement is due to efficient charge transfer between the dopant molecules and the host polymer matrix, coupled with improved charge transport within the system. uni-freiburg.de The doping efficiency and resulting conductivity are highly dependent on the dopant concentration, with an optimal level beyond which effects like phase segregation can limit performance. nih.gov
Below is a table summarizing the effects of different dopants on the electrical conductivity of naphthalene-based polymers, as reported in various studies.
| Polymer Host | Dopant | Dopant Concentration | Resulting Electrical Conductivity (σ) | Reference |
|---|---|---|---|---|
| PNDI-TVT | 1H-Benzimidazoles | Not Specified | 2.4 × 10⁻² S cm⁻¹ | uni-freiburg.de |
| P(NDI2OD-T2) | DiPrBI | 76% (mol/mol) | ~0.01 S cm⁻¹ (annealed at 150°C) | nih.gov |
| P(NDI2OD-T2) | DiPrBI | 150% (mol/mol) | ~0.001 S cm⁻¹ (annealed at 110°C) | nih.gov |
| DPP4T | TEMPO⁺/A1 | 0.2 (molar ratio) | 3.4 S/cm | nih.gov |
| DPP4T | TEMPO⁺/A1 | 0.9 (molar ratio) | 15.5 S/cm | nih.gov |
Charge transfer (CT) is a fundamental process in which an electron moves from a donor region to an acceptor region. bioengineer.org This can occur within a single molecule (intramolecular charge transfer, ICT) or between adjacent molecules (intermolecular charge transfer). bioengineer.org These phenomena are central to the function of many organic electronic and optoelectronic materials and can be profoundly influenced by molecular structure and the surrounding environment. bioengineer.orgrsc.org
Theoretical models, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms behind these transfers. bioengineer.org In many donor-acceptor molecules, photoexcitation leads to an initial locally excited (LE) state, which can then transition to an ICT state. researchgate.net This ICT state is often characterized by a larger dipole moment and can be accessed via a rotational motion around the bond connecting the donor and acceptor moieties, a model known as Twisted Intramolecular Charge Transfer (TICT). researchgate.net
Studies on various naphthalene derivatives illustrate these principles:
Substituent Effects: In a series of 1- and 2-naphthanilides, a linear relationship was found between the energy of the CT emission and the Hammett constants of substituents on the anilino phenyl ring. This demonstrates that the electron-donating or -withdrawing nature of the substituents directly modulates the extent of charge separation in the CT state. xmu.edu.cn
Solvent Effects: The photophysical properties of rigidly linked naphthalene–trialkylamine compounds show a strong dependence on the solvent. rsc.org In nonpolar alkane solvents, the molecule exhibits strong fluorescence from a locally excited state. However, in polar aprotic solvents, the lifetime of this state is drastically reduced due to the rapid formation of a full intramolecular charge-transfer state (CTS). rsc.org The rate of this charge transfer is comparable to the solvent reorientation time, highlighting the critical role of the solvent in stabilizing the charge-separated state. rsc.org
Through-Space CT: Charge transfer is not limited to systems with direct through-bond conjugation. Scaffolds using a naphthalene spacer have been designed to strategically place an electron-rich benzofuran (B130515) and an electron-deficient ynone group in close proximity. rsc.org This arrangement facilitates an efficient through-space charge transfer, which is confirmed by distinct CT bands in absorption and emission spectra. rsc.org
Interplay of ICT and Intermolecular CT: In some complex systems, there can be a competition between different CT pathways. For example, a pyrazinacene derivative featuring potent electron donors and acceptors exhibits strong ICT. bioengineer.org However, when this compound is co-crystallized with naphthalene, an intermolecular CT event occurs, which disrupts the original ICT. bioengineer.org This dynamic competition, revealed by DFT calculations, leads to a dramatic visual color change in the crystal. bioengineer.org
Optoelectronic Properties and Applications in Organic Electronic Devices
Luminescence and Electroluminescence Characteristics
The luminescent and electroluminescent properties are critical for the application of organic materials in devices such as organic light-emitting diodes (OLEDs). While specific data for 2-(4-Phenylphenyl)naphthalene is scarce, studies on analogous compounds provide a foundational understanding.
Photoluminescent Quantum Yields and Emission Efficiency
The photoluminescent quantum yield (PLQY) is a measure of the efficiency of the photoluminescence process. For a related multifunctional molecule, Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) (BNPB), a high PLQY of 95% in solution and 31% in the solid state has been reported, with a blue light emission peak at 452 nm. researchgate.net This suggests that the biphenyl-naphthalene core can be part of a highly emissive system. However, without direct experimental data for this compound, its specific PLQY and emission efficiency remain undetermined.
Tunable Luminescence and Aggregation-Induced Emission Phenomena
Tunable luminescence and aggregation-induced emission (AIE) are desirable properties for advanced optoelectronic applications. AIE, a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation, is a key area of research. researchgate.netnih.govnih.gov While the concept of AIE is well-established in various molecular systems, there is no specific mention in the surveyed literature of this compound exhibiting AIE or tunable luminescence.
Electroluminescent Device Performance and Emitter Properties
The performance of an electroluminescent (EL) device is evaluated by its efficiency, brightness, and color purity. For the related compound BNPB, a single-layer device showed weak blue electroluminescence. researchgate.net In contrast, a double-layer device incorporating BNPB as the emitter produced a bright blue EL. researchgate.net Another study on anthracene (B1667546) derivatives with naphthyl substituents demonstrated blue emissions in OLEDs, with one device achieving a luminous efficiency of 3.26 cd/A and an external quantum efficiency of 2.8%. evitachem.com These findings highlight the potential of phenylnaphthalene-containing structures as blue emitters in OLEDs, though specific performance metrics for devices using this compound as the emitter are not available.
Organic Semiconductor Behavior
The behavior of an organic material as a semiconductor is defined by its ability to transport charge carriers. This is a fundamental property for its use in various electronic devices beyond OLEDs, such as organic field-effect transistors (OFETs).
Charge Carrier Transport and Mobilities (Hole and Electron Transport)
Research into the charge carrier transport properties of 2-phenylnaphthalene (B165426) derivatives has primarily been conducted on liquid crystalline materials. For instance, the 2-phenylnaphthalene derivative 6-(4'-octylphenyl)-2-dodecyloxynaphthalene exhibited hole mobilities of 2.5 x 10⁻⁴ cm²/Vs in the smectic A phase and 1.7 x 10⁻³ cm²/Vs in the smectic B phase. nih.govaip.org Another study on dialkyl derivatives of 2-phenylnaphthalene reported a high hole mobility of over 10⁻² cm²/Vs in the smectic E phase of 2-(4′-octylphenyl)-6-butylnaphthalene at room temperature. tandfonline.com These studies indicate that the 2-phenylnaphthalene core can facilitate efficient hole transport. However, specific hole and electron mobility values for crystalline or amorphous thin films of this compound have not been reported.
Table 1: Charge Carrier Mobilities in 2-Phenylnaphthalene Derivatives
| Compound | Phase | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| 6-(4'-octylphenyl)-2-dodecyloxynaphthalene | Smectic A | 2.5 x 10⁻⁴ | Not Reported | nih.govaip.org |
| 6-(4'-octylphenyl)-2-dodecyloxynaphthalene | Smectic B | 1.7 x 10⁻³ | Not Reported | nih.govaip.org |
| 2-(4′-octylphenyl)-6-butylnaphthalene | Smectic E | > 10⁻² | Not Reported | tandfonline.com |
Note: This table presents data for derivatives of 2-phenylnaphthalene, not the specific compound this compound.
Band Gap Engineering and Tunable Spectral Response
The ability to engineer the band gap and tune the spectral response of organic semiconductors is crucial for tailoring them to specific applications. For materials based on the this compound framework, these modifications are achieved through targeted chemical synthesis. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are intrinsically linked to the molecular structure.
Strategies for band gap engineering in such π-conjugated systems include:
Extension of Conjugation: Increasing the length of the conjugated path generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption and emission spectra.
Introduction of Functional Groups: Attaching electron-donating or electron-withdrawing groups to the aromatic backbone can selectively raise or lower the HOMO and LUMO energy levels, respectively. This principle is widely used to tune the material's band gap and, consequently, its color of emission or absorption range. rsc.org For instance, replacing a vinylene group in a conjugated polymer with alkoxy naphthalene (B1677914) units has been shown to significantly lower HOMO energy levels, which in turn increases the open-circuit voltage in solar cells. rsc.org
Planarization of the Backbone: A more planar molecular structure enhances π-orbital overlap along the conjugated backbone. This increased delocalization typically narrows the band gap and improves charge carrier mobility due to more efficient intermolecular packing. rsc.org
Through these chemical modifications, the spectral response of materials derived from this compound can be precisely controlled, enabling their use in applications ranging from blue light-emitting diodes, which require a large band gap, to near-infrared photodetectors, which require a narrow band gap. mdpi.comacs.org The modular nature of organic synthesis allows for the rational design of these materials, where properties can be predicted and optimized based on the constituent building blocks. acs.org
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) phenomena occur when materials interact intensely with light, leading to changes in their optical properties, such as the refractive index and absorption coefficient. Organic molecules with extended π-conjugated systems, like this compound, are promising candidates for NLO applications. researchgate.netdiva-portal.org Their NLO response originates from the high mobility and polarizability of π-electrons within the conjugated framework. karatekin.edu.tr
The key NLO properties are described by the molecular hyperpolarizabilities (β for the second-order and γ for the third-order). A large hyperpolarizability is desirable for applications in technologies like optical switching and frequency conversion. For a molecule to exhibit second-order NLO properties (β ≠ 0), it must be non-centrosymmetric. While this compound itself is a hydrocarbon, derivatives can be synthesized to create donor-π-acceptor (D-π-A) structures, which break the centrosymmetry and significantly enhance the second-order NLO response.
Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate the hyperpolarizabilities of new chromophores and guide the design of potent NLO materials. karatekin.edu.trresearchgate.net The extended and asymmetric π-electron system in derivatives of this compound makes them a subject of interest for developing materials with a strong NLO response. researchgate.net
Integration into Organic Electronic Device Architectures (e.g., OLEDs, Photodetectors, Solar Cells)
The versatile electronic properties of the this compound core structure allow for its integration into a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photodetectors (OPDs), and organic solar cells (OSCs). acs.orgresearchgate.net Its rigid, aromatic nature provides good thermal stability and film-forming capabilities, which are essential for device fabrication and longevity.
In organic electronic devices, the active layer is where the primary photophysical processes occur, such as light emission (in OLEDs) or light absorption and charge generation (in solar cells and photodetectors). The large band gap and high photoluminescence quantum yield of certain this compound derivatives make them suitable for use as blue emitters in OLEDs. researchgate.net
A notable example is the molecule Mes(2)B(p-4,4'-biphenyl-NPh(1-naphthyl)) (BNPB), which incorporates the biphenyl-naphthalene functionality. BNPB is a bright blue emitter with a high photoluminescent quantum yield of 95% in solution and 31% in the solid state. researchgate.net When used as the active layer in a single-layer OLED, it produces blue electroluminescence, demonstrating its utility as an emissive material. researchgate.net
Efficient device performance relies on balanced charge injection and transport. Materials used for these functions are categorized as Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs). The this compound scaffold can be chemically modified to favor the transport of either holes or electrons.
The aforementioned BNPB molecule has demonstrated multifunctional capabilities, acting not only as a blue emitter but also as a charge-transporting material. researchgate.net Device studies have shown that BNPB is capable of transporting both holes and electrons, a property known as ambipolar charge transport. researchgate.net This versatility allows it to be used in different layers and device architectures. For instance, in a two-layer OLED with the structure ITO/NPB/BNPB/Ag, BNPB functions as an electron-transporting and light-emitting layer, while in the structure ITO/BNPB/Alq3/LiF/Al, it serves as a hole-transporting layer. researchgate.net Naphthalene-based structures, more broadly, are frequently used as core components in electron-transport materials. rsc.org
Table 1: Performance of OLEDs Incorporating the Biphenyl-Naphthalene Derivative BNPB
| Device ID | Structure | Function of BNPB Layer | Emission Color |
| A | ITO/BNPB/LiF/Al | Emissive & Charge Transport | Blue |
| B | ITO/NPB/BNPB/Ag | Electron Transport & Emissive | Bright Blue |
| C | ITO/BNPB/Alq3/LiF/Al | Hole Transport | Green (from Alq3) |
| D | ITO/NPB/BNPB/Alq3/LiF/Al | Hole Transport & Emissive | Whitish-Blue |
| Data sourced from a study on the multifunctional molecule BNPB. researchgate.net |
The optimization of organic electronic devices is heavily dependent on the rational design of the semiconductor materials used within them. For materials based on the this compound structure, several key principles guide the design process to enhance performance. rsc.orgkaust.edu.sa
Enhancing Charge Carrier Mobility: High charge carrier mobility is essential for efficient charge transport and reduced resistive losses. Mobility is influenced by both the electronic properties of a single molecule (intramolecular) and the way molecules pack together in the solid state (intermolecular). Designing planar backbones for molecules like this compound promotes stronger intermolecular π-π stacking, which facilitates the hopping of charges between molecules and leads to higher mobility. rsc.org
Ensuring Morphological and Thermal Stability: The long-term operational stability of a device is often limited by the thermal and morphological stability of the organic materials. Rigid, aromatic structures like this compound inherently possess good thermal stability. Amorphous materials that form smooth, uniform films are often desired to prevent issues like crystallization, which can create defects and degrade device performance over time. researchgate.netresearchgate.net
By applying these principles, researchers can systematically develop new generations of materials based on the this compound core with tailored properties for high-performance OLEDs, solar cells, and photodetectors.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the liquid crystalline properties of the specific compound This compound .
Searches for its mesophase behavior, thermal analysis data (Differential Scanning Calorimetry), X-ray diffraction studies, and electro-optical properties (birefringence, visco-elastic coefficients) did not yield specific results for this molecule. While research exists for related naphthalene-based liquid crystals, isomers, or derivatives, the strict requirement to focus solely on this compound cannot be met with the currently accessible information.
Therefore, the requested article, with its detailed outline, cannot be constructed with the required scientific accuracy and thoroughness.
Liquid Crystalline Properties and Their Material Science Implications
Molecular Design Principles for Inducing Liquid Crystallinity and Optimizing Properties
The emergence of liquid crystalline phases in a compound is not accidental but a direct consequence of its molecular architecture. For a molecule to exhibit mesomorphic behavior, it must possess a specific combination of structural features that promote anisotropic ordering. The compound 2-(4-phenylphenyl)naphthalene serves as an excellent model for understanding these principles, as its inherent structure contains the fundamental building blocks required for liquid crystallinity. The core design principles revolve around creating a molecule with significant geometric anisotropy, typically a rigid, rod-like shape, which encourages the molecules to align along a common axis. nih.govwikipedia.org
The foundational element of a calamitic (rod-like) liquid crystal is a rigid core, which in the case of this compound, is composed of linked phenyl and naphthalene (B1677914) units. nih.gov This all-aromatic structure provides the necessary rigidity and linearity. mdpi.comrsc.org All-aromatic mesogens are known for their high thermal stability and pronounced optical birefringence, making them valuable for various applications. rsc.org The elongated shape resulting from the connection of the biphenyl (B1667301) and naphthalene moieties is crucial for establishing the long-range orientational order characteristic of the nematic phase, the simplest liquid crystal phase. wikipedia.org
Starting with a promising core like this compound, chemists can employ several strategic modifications to induce and fine-tune liquid crystalline properties, such as the temperature range of the mesophases and the specific type of phase (e.g., nematic, smectic). These strategies primarily involve the addition of terminal groups and lateral substituents.
The Role of Terminal Groups
The nature of the terminal groups attached to the rigid core profoundly influences the mesomorphic properties of a compound. nih.gov These groups can be manipulated to control the melting point, clearing point (the temperature of transition to the isotropic liquid phase), and the stability of different mesophases.
Flexible Alkyl/Alkoxy Chains: Attaching flexible hydrocarbon chains (alkyl or alkoxy groups) to one or both ends of the rigid core is a common and highly effective strategy. These chains act as "molecular plasticizers," lowering the melting point by disrupting the crystal lattice packing. This often reveals liquid crystal phases that would otherwise be monotropic (only appearing on cooling from the isotropic liquid) or not present at all. The length of the alkyl chain is a critical parameter; as the chain length increases, van der Waals interactions between the chains are enhanced, which tends to stabilize more ordered smectic phases over the nematic phase. tandfonline.comlookchem.com Studies on homologous series of naphthalene-based liquid crystals consistently show that longer alkoxy chains promote the formation of smectic A phases. lookchem.comscirp.org
Polar Groups: The introduction of strongly polar terminal groups, such as cyano (–CN) or nitro (–NO₂), can significantly increase the thermal stability of the mesophase. tandfonline.com These groups enhance the dipole-dipole interactions between molecules, promoting a more stable, ordered arrangement and thus raising the clearing temperature.
Halogen Substituents: Incorporating halogens like fluorine or chlorine can modify molecular interactions and packing. Fluorine substitution, in particular, is a powerful tool for tuning electro-optical properties and can lead to materials with high birefringence and fast response times, which are desirable for display applications. researchgate.net
Research Findings in Naphthalene Derivatives
Research into derivatives built upon a naphthalene core provides concrete evidence for these design principles. A study on a symmetrical series of 2,6-bis-(4ʹ-n-alkoxybenzoate)naphthalene compounds demonstrated a clear structure-property relationship. The investigation revealed that all synthesized compounds exhibited stable enantiotropic mesophases, with the specific phase behavior being dependent on the length of the terminal alkoxy chains. lookchem.com Shorter chains favored the formation of a nematic phase, while longer chains led to the appearance of a smectic A phase, illustrating the direct impact of chain length on the degree of molecular ordering. lookchem.com
The following table summarizes the phase transition temperatures for this series, showing how the clearing temperature (T_N/SmA-I) and the appearance of the smectic A phase are affected by the number of carbon atoms (n) in the alkoxy chain.
| Compound | n (Alkyl Chain Length) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Mesophase Type |
|---|---|---|---|---|
| 5a | 6 | Cr 186.2 N 250.1 I | I 249.5 N 145.3 Cr | Nematic |
| 5c | 8 | Cr 178.5 N 235.6 I | I 234.9 N 140.2 Cr | Nematic |
| 5e | 10 | Cr 170.1 (SmA 168.2) N 224.3 I | I 223.7 N 170.5 SmA 135.8 Cr | Nematic, Smectic A |
| 5g | 12 | Cr 165.4 (SmA 164.1) N 215.7 I | I 215.1 N 174.6 SmA 132.4 Cr | Nematic, Smectic A |
| 5i | 18 | Cr 108.5 SmA 179.4 I | I 178.8 SmA 104.3 Cr | Smectic A |
Similarly, a study on naphthalene-2-yl-4-(alkoxy)benzoates, which feature a single terminal chain, found that these compounds also display mesogenic behavior. scirp.org Again, the presence and type of mesophase were linked to the alkoxy chain length, with some members of the series showing both nematic and smectic A phases. scirp.org
| Compound Code | Alkyl Chain | Phase Transitions on Cooling (°C) | Mesophase Type |
|---|---|---|---|
| ZH 29 | C10H21 | I 59.1 N 45.3 Cr | Nematic |
| ZH 32 | C12H25 | I 64.2 N 55.1 Cr | Nematic |
| ZH 14 | C14H29 | I 69.8 N 65.2 SmA 53.1 Cr | Nematic, Smectic A |
| ZH 35 | C16H33 | I 73.4 N 71.8 SmA 61.2 Cr | Nematic, Smectic A |
These findings underscore the systematic approach that can be taken in molecular design. By carefully selecting the rigid core and strategically modifying the terminal functionalities, scientists can engineer materials with precisely tailored liquid crystalline properties for advanced material science applications, including displays, sensors, and optical components. nih.govosti.gov
Structure Property Relationships and Future Research Directions
Correlation of Molecular Structure with Photophysical and Optoelectronic Properties
The photophysical and optoelectronic properties of polycyclic aromatic hydrocarbons (PAHs) like 2-(4-phenylphenyl)naphthalene are intrinsically linked to their molecular structure. The compound consists of a naphthalene (B1677914) core attached to a biphenyl (B1667301) group, creating an extended π-conjugated system. This extensive conjugation is the primary determinant of its electronic behavior.
The arrangement of the phenyl and naphthyl rings influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extended π-system generally leads to a smaller HOMO-LUMO gap, which dictates the absorption and emission characteristics of the molecule. The absorption spectrum of such compounds typically shows strong π-π* transitions. For instance, related naphthalene diimide-based compounds exhibit structured absorption bands associated with the π-π* transition in the naphthyl chromophore. researchgate.net
The linkage of multiple aromatic systems, as seen in this compound, can lead to high photoluminescence quantum yields, making such molecules suitable for optoelectronic applications. For example, a related molecule, Mes(2)B(p-4,4'-biphenyl-NPh(1-naphthyl)) or (BNPB), is a bright blue emitter with a high photoluminescent quantum yield of 95% in solution and 31% in the solid state. researchgate.net The non-planarity introduced by the twisting between the phenyl and naphthalene rings can also influence the emission properties by affecting the degree of π-conjugation and intermolecular interactions in the solid state. This steric hindrance can prevent luminescence quenching, enhancing emission efficiency.
The optoelectronic properties are also heavily influenced by the ability of the molecule to transport charge. The rigid, aromatic structure of this compound facilitates π-π stacking in the solid state, which can create pathways for charge carrier mobility. This makes it a potential component for organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org The presence of different aromatic units (naphthalene and biphenyl) allows for the tuning of charge transport properties, potentially enabling ambipolar behavior where the material can transport both holes and electrons. researchgate.net
Table 1: Illustrative Photophysical Properties of Related Aromatic Compounds Note: Data for this compound is not readily available. This table presents data for functionally similar compounds to illustrate the concepts.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (Φ_PL) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Mes(2)B(p-4,4'-biphenyl-NPh(1-naphthyl)) (BNPB) | Not Specified | 452 | 0.95 (in solution), 0.31 (solid state) | Biphenyl-Naphthylamine with Boron center | researchgate.net |
| Angular frontiersin.orgphenylene | Not Specified | Not Specified (τF = 20 ns) | 0.07 | Angularly fused benzene (B151609) rings | rsc.org |
| Zig-zag nih.govphenylene | Not Specified | Not Specified | 0.21 | Zig-zag fused benzene rings | rsc.org |
| Tris(2-methylphenyl)methyl radical (2-T3TTM) | ~580 | 612 | 0.65 (in solution) | Sterically hindered trityl radical | acs.org |
Interplay of Molecular Architecture with Liquid Crystalline Behavior
The molecular architecture of a compound is a critical factor in determining its potential to exhibit liquid crystalline phases. For a molecule to act as a liquid crystal (or mesogen), it typically requires a rigid, anisotropic shape, often described as rod-like or disc-like. uh.edu The structure of this compound, with its elongated and rigid framework composed of three serially connected aromatic rings, fits the profile of a potential calamitic (rod-like) mesogen.
The key features contributing to this potential are:
Rigidity and Linearity : The interconnected phenyl and naphthalene rings provide the necessary structural rigidity. The para-linkages between the rings contribute to a relatively linear shape, which promotes the parallel alignment necessary for forming nematic or smectic phases. uh.edu
Anisotropic Polarizability : The extended π-electron system along the long axis of the molecule results in anisotropic polarizability. This anisotropy enhances the intermolecular attractive forces (specifically, dispersion forces) that stabilize the ordered liquid crystalline state. uh.edu
While research specifically on the liquid crystalline properties of the unsubstituted this compound is scarce, numerous studies on substituted naphthalene derivatives confirm the suitability of this core structure for creating liquid crystals. ias.ac.inlookchem.com By attaching flexible terminal groups, such as alkyl or alkoxy chains, to the rigid core, chemists can fine-tune the melting and clearing points of the resulting materials. For example, a homologous series of 2,6-bis-(4ʹ-n-alkoxybenzoate)naphthalene compounds all exhibit stable enantiotropic smectic A (SmA) and nematic (N) phases. lookchem.com The introduction of lateral groups, like a chloro substituent, can also modify the mesomorphic properties by altering the molecular width and intermolecular interactions. ias.ac.in
Table 2: Mesomorphic Properties of Naphthalene-Based Liquid Crystals This table showcases how modifications to a naphthalene core influence liquid crystal phase transitions, illustrating the principles discussed.
| Compound Structure (Core: 2,6-disubstituted naphthalene) | Terminal Chain (R) | Phase Transitions (°C) | Mesophase(s) Observed | Reference |
|---|---|---|---|---|
| 2,6-Bis-(4ʹ-n-alkoxybenzoate)naphthalene | C10H21O- | Cr 179.4 N 220.8 I | Nematic (N) | lookchem.com |
| 2,6-Bis-(4ʹ-n-alkoxybenzoate)naphthalene | C18H37O- | Cr 108.5 SmA 201.2 I | Smectic A (SmA) | lookchem.com |
| 2″-[4-(4′-n-alkoxybenzoyloxy)-2-chlorophenylazo] naphthalene | C14H29O- | Cr 108.0 N 118.0 I | Nematic (N) | ias.ac.in |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid
Emerging Research Avenues and Potential for Novel Materials Development
The unique structural and electronic characteristics of this compound position it as a valuable building block for the development of novel materials with tailored functionalities. Emerging research avenues are focused on leveraging its rigid, conjugated framework for applications in advanced organic materials.
One of the most promising areas is in the field of organic electronics. The core structure can be chemically modified to create a new generation of materials for OLEDs, OFETs, and organic photovoltaics (OPVs). rsc.org By attaching various electron-donating or electron-withdrawing functional groups to the naphthalene or phenyl rings, researchers can precisely tune the HOMO/LUMO energy levels, emission color, and charge-transport properties of the resulting molecules. rsc.org For example, incorporating nitrogen or boron atoms into the aromatic system can create efficient electron- or hole-transport materials, respectively. researchgate.net
Another significant research direction is the use of this compound and its isomers as precursors in the bottom-up synthesis of larger, more complex PAHs, including nanographenes and carbon nanotubes. rsc.org Annulative π-extension strategies, where additional aromatic rings are fused onto the existing backbone, can create structurally precise nanocarbon materials with properties that are highly dependent on their shape, size, and edge structure. rsc.org These materials have potential applications in next-generation electronics, spintronics, and quantum computing.
Furthermore, the development of porous organic polymers and metal-organic frameworks (MOFs) using this compound-based linkers is an active area of research. The rigidity and defined geometry of this molecule make it an excellent candidate for constructing robust, porous networks with high surface areas, suitable for gas storage, separation, and catalysis. rsc.org The inherent fluorescence of the aromatic unit could also be exploited to create chemosensors, where changes in the emission signal upon binding with specific analytes can be used for detection. researchgate.net
Challenges and Opportunities in the Synthesis and Characterization of Complex Polycyclic Aromatic Systems
The synthesis and characterization of complex polycyclic aromatic systems like this compound present both significant challenges and exciting opportunities for innovation in organic chemistry.
Synthetic Challenges: The construction of large, structurally precise PAHs is often difficult and can be low-yielding. Key challenges include:
Regioselectivity : Controlling the exact position where new chemical bonds are formed on the aromatic rings is crucial but difficult, often leading to mixtures of isomers that are hard to separate. numberanalytics.com
Scalability : Many modern synthetic methods that work well on a small scale in the lab are difficult to translate to the larger quantities needed for materials applications. numberanalytics.com
Harsh Reaction Conditions : Classical methods for fusing aromatic rings, such as the Scholl reaction, often require harsh conditions (strong acids, high temperatures) that are not compatible with many functional groups, limiting the complexity of the molecules that can be created. rsc.org
Despite these hurdles, significant opportunities have emerged from advances in synthetic methodology. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for connecting aromatic rings with high precision and functional group tolerance. numberanalytics.com Newer strategies like annulative π-extension and various cycloaddition reactions (e.g., Diels-Alder) provide modular and more controlled pathways to complex PAHs. rsc.orgnumberanalytics.com The development of organocatalytic methods also offers milder and more selective routes to these intricate structures. nih.gov
Characterization Challenges: The characterization of complex PAHs also poses difficulties. Their low solubility in common solvents can complicate analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org Furthermore, the similarity between different isomers makes their separation and identification challenging.
Advanced analytical techniques are crucial for overcoming these issues. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying components in complex mixtures. nih.govpjoes.com Sophisticated spectroscopic methods, including 2D NMR and solid-state NMR, provide detailed structural information. For materials applications, techniques like cyclic voltammetry are used to probe electronic properties, while X-ray crystallography provides definitive proof of the three-dimensional molecular structure and packing in the solid state. beilstein-journals.org The combination of these advanced synthetic and analytical tools continues to push the boundaries of what is possible in the design and application of complex aromatic systems. nih.govnumberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
